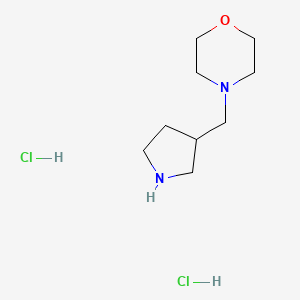
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂O. It is known for its versatile applications in scientific research and industry. This compound is characterized by the presence of a morpholine ring substituted with a pyrrolidinylmethyl group, and it is commonly used in various chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. The final product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to achieve high yields and purity. The compound is then packaged and distributed for various applications.
化学反应分析
Types of Reactions
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.
科学研究应用
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(3-Pyrrolidinylmethyl)piperidine dihydrochloride
- 4-(3-Pyrrolidinylmethyl)tetrahydrofuran dihydrochloride
- 4-(3-Pyrrolidinylmethyl)pyridine dihydrochloride
Uniqueness
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and applications, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
1220033-16-8 |
|---|---|
分子式 |
C9H19ClN2O |
分子量 |
206.71 g/mol |
IUPAC 名称 |
4-(pyrrolidin-3-ylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;/h9-10H,1-8H2;1H |
InChI 键 |
ONUGMHMCDBHNIM-UHFFFAOYSA-N |
SMILES |
C1CNCC1CN2CCOCC2.Cl.Cl |
规范 SMILES |
C1CNCC1CN2CCOCC2.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


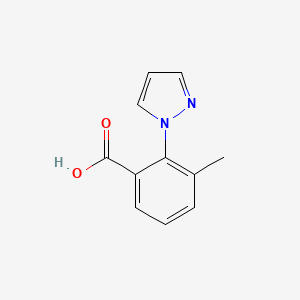


![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
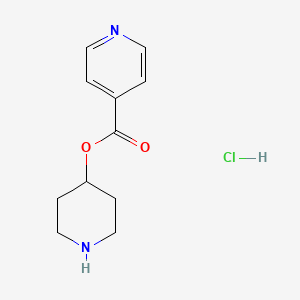
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)

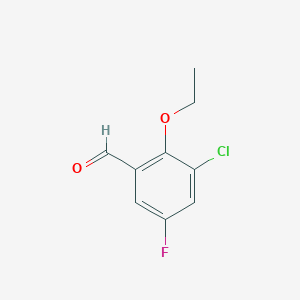

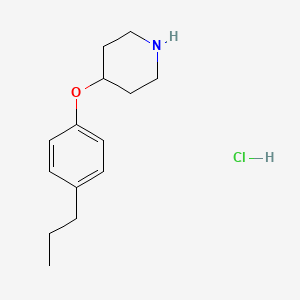
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
